1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine
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Overview
Description
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine is a chemical compound that features a thiophene ring substituted with an ethyl group and a sulfonyl group, which is further connected to a methoxypiperidine moiety
Preparation Methods
The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Thiophene Functionalization: The thiophene ring can be functionalized through electrophilic substitution reactions, where the ethyl group is introduced using ethyl halides in the presence of a strong base.
Piperidine Derivatization: The final step involves the coupling of the sulfonylated thiophene with 4-methoxypiperidine, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:
Scientific Research Applications
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is investigated for its use in organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine can be compared with other thiophene-based compounds:
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-methoxypiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-3-11-4-5-12(17-11)18(14,15)13-8-6-10(16-2)7-9-13/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCKLGMPRBCCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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